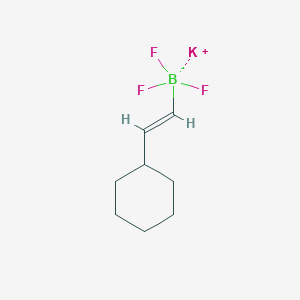

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Description

BenchChem offers high-quality Potassium (E)-(2-cyclohexylvinyl)trifluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium (E)-(2-cyclohexylvinyl)trifluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H13BF3K |

|---|---|

Molecular Weight |

216.10 g/mol |

IUPAC Name |

potassium;[(E)-2-cyclohexylethenyl]-trifluoroboranuide |

InChI |

InChI=1S/C8H13BF3.K/c10-9(11,12)7-6-8-4-2-1-3-5-8;/h6-8H,1-5H2;/q-1;+1/b7-6+; |

InChI Key |

HBCONTZSPSRXMF-UHDJGPCESA-N |

Isomeric SMILES |

[B-](/C=C/C1CCCCC1)(F)(F)F.[K+] |

Canonical SMILES |

[B-](C=CC1CCCCC1)(F)(F)F.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

Stability of alkenyl potassium trifluoroborates vs boronic acids

Executive Summary: The Case for Tetravalent Boron

In pharmaceutical process chemistry and advanced organic synthesis, the Suzuki-Miyaura cross-coupling is ubiquitous. However, the reliance on alkenyl boronic acids introduces significant reproducibility variables. Alkenyl boronic acids are inherently unstable, prone to rapid protodeboronation, oxidative degradation, and oligomerization (boroxine formation) upon storage.

This guide analyzes the shift toward Alkenyl Potassium Trifluoroborates (Molander Salts) . Unlike their trivalent precursors, these tetravalent, coordination-saturated species are indefinitely stable to air and moisture. The critical technical differentiator is not just storage stability, but the "Slow Release Strategy" in reaction media—a kinetic throttle that maintains a low, steady-state concentration of the active boronic acid, thereby suppressing side reactions like homocoupling and protodeboronation.

Mechanistic Deep Dive: Instability vs. Saturation

To understand the superiority of trifluoroborates, we must first dissect the failure modes of boronic acids.

The Alkenyl Boronic Acid Failure Mode

Alkenyl boronic acids possess a vacant

-

Boroxine Cycle: In the absence of water, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This alters the stoichiometry of the reagent, leading to inconsistent equivalents in precision couplings.

-

Oxidation: The C-B bond is susceptible to oxidative cleavage by atmospheric oxygen, particularly in electron-rich alkenyl systems.

-

Protodeboronation: This is the most critical failure mode for alkenyl species. The

carbon-boron bond is prone to cleavage, replacing the boron moiety with a proton. This mechanism is accelerated by both acid and base, often leading to the formation of the corresponding alkene and boric acid.

The Trifluoroborate Solution (Coordination Saturation)

Potassium trifluoroborates (

-

Nucleophilic Blockade: The lack of a vacant

-orbital renders the boron center nucleophilically inert. It cannot accept attack from water or oxygen under ambient conditions. -

Storage: They exist as zwitterionic salts, forming a rigid crystal lattice that is impervious to humidity.

Visualization: Stability & Degradation Pathways

Figure 1: The degradation cycle of boronic acids vs. the stability of trifluoroborates. Note that trifluoroborates must enter the boronic acid cycle to react, but this is a controlled process.

The "Slow Release" Strategy

The utility of trifluoroborates in coupling reactions relies on an in-situ hydrolysis equilibrium . Trifluoroborates are technically pre-catalysts regarding the transmetallation step. They do not transmetallate directly to Palladium.

Why this matters:

In a standard Suzuki coupling, a high concentration of free boronic acid often leads to oxidative homocoupling (R-R dimer formation). By using trifluoroborates, the concentration of active

The Acid-Base Paradox: While Suzuki couplings are basic, the hydrolysis of trifluoroborates is often acid-catalyzed or promoted by fluoride sequestration (e.g., by glass surfaces or added silica). This creates a unique requirement: Trifluoroborates require a protic solvent system (e.g., MeOH/H2O) to function. Anhydrous conditions will result in 0% conversion.

Visualization: The Activation Cycle

Figure 2: The "Slow Release" mechanism. The R-BF3K acts as a reservoir, releasing the active species only as needed, suppressing concentration-dependent side reactions.

Comparative Data Analysis

The following table contrasts the physical and chemical properties of alkenyl boronic acids versus their trifluoroborate counterparts.

| Feature | Alkenyl Boronic Acids | Alkenyl Trifluoroborates |

| Hybridization | ||

| Shelf Stability | Poor (Days to Weeks).[1] Requires refrigeration. | Indefinite (Years).[2][3][4] Bench stable. |

| Stoichiometry | Variable (due to dehydration/boroxine). | Precise (Molecular weight is constant). |

| Atom Economy | Higher (lower MW). | Lower (presence of K and 3F).[3] |

| Purification | Difficult (Column chromatography often degrades).[5] | Simple (Precipitation/Crystallization).[6] |

| Water Tolerance | Sensitive (promotes protodeboronation). | Required (essential for activation). |

| Reaction pH | Basic conditions can accelerate degradation. | Stable in base; hydrolyzes slowly. |

Experimental Protocols

Protocol A: Synthesis of Potassium Alkenyl Trifluoroborates (From Boronic Acids/Esters)

Rationale: This method uses Potassium Hydrogen Fluoride (KHF2) to convert the Lewis acidic boron into the saturated salt. Note: KHF2 etches glass; use plasticware.

-

Dissolution: Dissolve the alkenyl boronic acid or pinacol ester (1.0 equiv) in Methanol (

). -

Salt Addition: Add saturated aqueous

(3.0 - 4.5 equiv) dropwise.-

Tip: The reaction is slightly exothermic.

-

-

Agitation: Stir vigorously at room temperature for 1–3 hours. A white precipitate (the product) typically forms.

-

Concentration: Remove methanol under reduced pressure (rotary evaporator).

-

Drying: The residue will be a mix of product and excess salts. Dry completely under high vacuum.

-

Extraction: Extract the solid residue with hot Acetone or Acetonitrile (the product dissolves; inorganic salts

do not). -

Filtration & Precipitation: Filter the hot solution to remove inorganics. Add diethyl ether to the filtrate to precipitate the pure potassium trifluoroborate.

-

Collection: Filter the white solid and dry.

Protocol B: Suzuki-Miyaura Coupling with Alkenyl Trifluoroborates

Rationale: Unlike boronic acids, you CANNOT use anhydrous toluene or THF. You must provide a pathway for hydrolysis.

-

Reagents: Combine Aryl Halide (1.0 equiv), Alkenyl Trifluoroborate (1.05 equiv), and Palladium Catalyst (e.g.,

, 2-5 mol%). -

Base: Add

or -

Solvent System: Add

(10:1 ratio) or-

Critical Step: The water is non-negotiable.

-

-

Reaction: Heat to reflux (60–80°C) for 4–12 hours.

-

Observation: The reaction mixture often starts heterogeneous and may clarify as the salt hydrolyzes and the organic product forms.

-

-

Workup: Standard aqueous/organic extraction.

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2][3] Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012).[1][2] Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[1] Link[1]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society.[1] Link

-

Butters, M., et al. (2010). Critical Assessment of the Stability of Boronic Acids and Esters. Organic Process Research & Development. Link

Sources

- 1. pure.ed.ac.uk [pure.ed.ac.uk]

- 2. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Technical Guide: Air-Stable Organoboron Reagents for Alkenyl Cross-Coupling

Executive Summary

The Suzuki-Miyaura cross-coupling is a cornerstone of modern medicinal chemistry, yet the utilization of alkenyl boronic acids remains plagued by instability. Unlike their aryl counterparts, alkenyl boronic acids are highly susceptible to rapid polymerization and protodeboronation, often degrading before transmetallation can occur.

This guide analyzes the transition from labile boronic acids to robust, air-stable surrogates: N-methyliminodiacetic acid (MIDA) boronates and Potassium organotrifluoroborates (BF3K) . By controlling the concentration of the active boronic acid species in situ—a concept known as the "slow-release" strategy—researchers can achieve high-fidelity coupling of complex alkenyl substrates.

The Technical Challenge: The Instability Paradox

To understand why air-stable reagents are necessary, we must first dissect the failure mode of traditional alkenyl boronic acids.

Protodeboronation Mechanism

The primary antagonist in alkenyl coupling is protodeboronation . This is not merely "decomposition"; it is a specific, base-catalyzed pathway where the C–B bond is cleaved and replaced by C–H.[1]

-

Base Association: The boronic acid (

) complexes with the base (e.g., -

C–B Cleavage: In alkenyl systems, the

carbon is protonated (often by water), leading to C–B bond rupture. -

Kinetic Competition: If the rate of protodeboronation (

) exceeds the rate of transmetallation (

The Solution: We must keep the standing concentration of the unstable free boronic acid low , continuously releasing it only as fast as the Palladium catalyst can consume it.

The Solution Landscape: MIDA vs. BF3K

MIDA Boronates (The "Slow-Release" Capsule)

Developed by the Burke group, MIDA boronates utilize a trivalent ligand that locks the boron atom into a hybridized

-

Mechanism: The B-N dative bond fills the empty p-orbital, rendering the boron unreactive toward transmetallation.

-

Activation: Under aqueous basic conditions, the MIDA ligand hydrolyzes, slowly releasing the active boronic acid.

-

Strategic Advantage: Their silica-stability allows for Iterative Cross-Coupling (ICC) , where a molecule can be built block-by-block without deprotecting the boron until the final step.

Potassium Organotrifluoroborates (The Ionic Shield)

Championed by the Molander group, these are ionic salts (

-

Mechanism: They are chemically robust and resistant to oxidation.

-

Activation: In the presence of a base (and often silyl scavengers or specific solvents), the equilibrium shifts to release the active hydroxy species.

-

Strategic Advantage: High solubility in polar media and extreme robustness (can survive strong acidic/oxidative conditions elsewhere in the molecule).

Comparative Analysis Data

| Feature | Alkenyl MIDA Boronates | Potassium Alkenyl Trifluoroborates (BF3K) | Pinacol Esters (BPin) |

| Atom Economy | Low (High MW ligand) | High (Low MW counterion) | Moderate |

| Air/Moisture Stability | Excellent (Indefinite benchtop) | Excellent (Indefinite benchtop) | Good (Slow hydrolysis) |

| Chromatography | Silica Stable (Elutes easily) | Silica Stable (Requires polar eluent) | Silica Labile (Often streaks) |

| Activation Trigger | Hydrolysis (Base/Water) | Hydrolysis (Base/Water) | Ligand Exchange |

| Solubility | Organic Solvents (THF, Dioxane) | Polar Solvents (MeOH, Acetone, H2O) | Organic Solvents |

| Primary Use Case | Iterative Synthesis / Complex Fragments | Scale-up / API Manufacturing | General Discovery |

Mechanistic Visualization

The following diagram illustrates the "Fork in the Trail" concept (Lennox/Lloyd-Jones), distinguishing how these protected species enter the catalytic cycle.

Figure 1: The Mechanistic Pathways. MIDA and BF3K act as reservoirs. The critical success factor is matching the Hydrolysis rate to the Pd-Cycle rate to minimize the "Waste" pathway.

Experimental Protocols

Method A: MIDA Boronate Coupling (The "Slow-Release" Protocol)

Best for: Complex substrates, stereochemical retention, and iterative synthesis.

Reagents:

-

Alkenyl MIDA Boronate (1.0 equiv)

-

Aryl/Alkenyl Halide (1.0 equiv)

-

Pd(OAc)2 (0.05 equiv) / SPhos (0.10 equiv) - SPhos is preferred for stability.

-

Base: K3PO4 (5.0 equiv)

-

Solvent: THF:Water (10:1)

Step-by-Step:

-

Degassing (Critical): Charge a reaction vial with MIDA boronate, halide, Pd source, ligand, and base. Seal and purge with Argon for 5 minutes. Why: Oxygen accelerates protodeboronation and kills the active Pd(0).

-

Solvent Addition: Add the THF/Water mixture (degassed). The high water ratio is necessary to drive the hydrolysis of the MIDA ligand.

-

Thermal Activation: Heat to 60°C.

-

Note: Unlike standard boronic acids, you must heat this to induce MIDA hydrolysis. At RT, the reaction will stall.

-

-

Monitoring: Monitor by LCMS. You will see the disappearance of the MIDA mass. If the MIDA remains but the halide is consumed, you have successfully coupled.

-

Workup: Dilute with EtOAc, wash with 1M NaOH (to remove cleaved MIDA ligand), then brine.

Method B: Potassium Trifluoroborate Coupling

Best for: Polar substrates, scale-up, and robust "dump-and-stir" chemistry.

Reagents:

-

Potassium Alkenyl Trifluoroborate (1.05 equiv)

-

Aryl Halide (1.0 equiv)

-

PdCl2(dppf)•CH2Cl2 (0.03 equiv)

-

Base: Cs2CO3 (3.0 equiv)

-

Solvent: MeOH:H2O (3:1) or Toluene:H2O (3:1)

Step-by-Step:

-

Solubility Check: BF3K reagents are insoluble in pure toluene or THF. You must use a solvent system with high dielectric constant (MeOH, Water) or a phase transfer catalyst.

-

Assembly: Combine all solids in a tube. Purge with Nitrogen.

-

Reaction: Add solvent and heat to 80°C.

-

Mechanistic Insight: The hydrolysis of the

group produces

-

-

Purification: Upon completion, the excess BF3K remains in the aqueous layer during extraction, simplifying purification compared to Pinacol esters.

Decision Matrix: Selecting the Right Reagent

Figure 2: Reagent Selection Logic. Choose MIDA for iterative complexity; choose BF3K for robustness and ease of byproduct removal.

References

-

Gillis, E. P., & Burke, M. D. (2008).[2][3] Multistep synthesis of complex boronic acids from simple MIDA boronates. Journal of the American Chemical Society, 130(43), 14084–14085.[2] Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[2] A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates.[2] Journal of the American Chemical Society, 131(20), 6961–6963.[2] Link

-

Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Expanding the organoboron repertoire. Aldrichimica Acta, 38(2), 49-56. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2013).[4][5][6] Transmetalation in the Suzuki–Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 52(29), 7362–7370.[5] Link

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Publications – BurkeLab [burke-group.chemistry.illinois.edu]

- 3. Multistep synthesis of complex boronic acids from simple MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase Transfer Catalysts Shift the Pathway to Transmetalation in Biphasic Suzuki-Miyaura Cross-Couplings [ouci.dntb.gov.ua]

- 5. Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Stereochemistry of (E)-alkenyl trifluoroborate salts

Stereochemistry of ( )-Alkenyl Trifluoroborate Salts: Synthesis and Application

Executive Summary: The Stability-Reactivity Nexus

Potassium organotrifluoroborates (

For drug development, the (

Synthesis of ( )-Alkenyl Trifluoroborates

The most reliable route to (

Mechanistic Pathway

-

Hydroboration: Reaction of a terminal alkyne with a boron hydride (e.g., dibromoborane-dimethyl sulfide or dicyclohexylborane) proceeds via a concerted syn-addition. The boron adds to the less hindered terminal carbon (anti-Markovnikov), and the hydride adds to the internal carbon, locking the (

)-geometry. -

Solvolysis & Fluorination: The intermediate alkenyl borane is treated with methanol (to form the boronate) and then potassium hydrogen fluoride (

). The high lattice energy of the resulting

Visualization: Synthesis Workflow

Figure 1: Stereoselective synthesis pathway from terminal alkynes to (

Experimental Protocols

Protocol A: Synthesis of Potassium ( )-Styryltrifluoroborate

Target: High isomeric purity (>98% E) and crystalline stability.

Reagents:

-

Phenylacetylene (10.0 mmol)

-

Dibromoborane-dimethyl sulfide complex (

) (1.0 M in DCM, 11.0 mmol) -

Methanol (anhydrous)

-

Potassium Hydrogen Fluoride (

) (4.5 M aqueous solution)[1]

Step-by-Step Methodology:

-

Hydroboration: Under an inert atmosphere (

), cool a solution of phenylacetylene in anhydrous DCM (20 mL) to 0 °C. -

Addition: Dropwise add

over 15 minutes. The reaction is exothermic; maintain temperature <5 °C to prevent regio-scrambling. -

Equilibration: Stir at 0 °C for 1 hour, then warm to room temperature (23 °C) and stir for 2 hours.

-

Solvolysis: Cool the mixture back to 0 °C. Slowly add anhydrous methanol (5 mL). Caution: Vigorous evolution of HBr and methyl bromide may occur.

-

Salt Formation: Add the saturated aqueous

solution (30 mmol, 3 equiv) dropwise. A white precipitate will form immediately. -

Isolation: Stir vigorously for 30 minutes. Filter the solid, wash with cold acetone (to remove organic impurities) and ether.

-

Purification: Recrystallize from minimal boiling acetonitrile if necessary.

Validation:

-

NMR (DMSO-d6): Check the vinylic protons. The coupling constant (

Protocol B: Stereoretentive Suzuki-Miyaura Coupling

Challenge: Preventing

Optimized Conditions:

-

Catalyst:

or -

Base:

(3 equiv).[2][3][4] Cesium bases are superior for trifluoroborates due to solubility and the "cesium effect" in stabilizing the transition state. -

Solvent: THF:H2O (10:1).[3] Water is mandatory to facilitate the hydrolysis of the trifluoroborate to the active boronic acid/hydroxide species.

Step-by-Step Methodology:

-

Charge a reaction vial with (

)-alkenyl trifluoroborate (1.0 equiv), Aryl Bromide (1.0 equiv), -

Evacuate and backfill with

(3 cycles). -

Add degassed THF/H2O (10:1, 0.2 M concentration).

-

Heat to reflux (or 80 °C) for 4–12 hours.

-

Workup: Dilute with water/EtOAc. The organic layer contains the stereopure (

)-alkene.

Stereochemical Integrity & Mechanism

The success of this reaction relies on the "Slow Release" mechanism. Trifluoroborates are not the active transmetallating species. They exist in equilibrium with a small concentration of the corresponding boronic acid/hydroxide in the presence of water and base.

Because the concentration of the active boronic acid is kept low, side reactions (like homocoupling or isomerization) are minimized. However, the transmetallation step itself must be stereoretentive.

Catalytic Cycle & Stereoretention

The retention of configuration occurs because the transmetallation proceeds via a concerted mechanism where the palladium center coordinates to the alkenyl group before the bond breaks, locking the geometry.

Figure 2: Catalytic cycle emphasizing the critical Transmetallation step where stereochemistry is defined.

Comparative Data: Ligand Effects on Stereofidelity

The choice of ligand significantly impacts the E/Z ratio of the final product.

| Ligand System | Yield (%) | E:Z Ratio | Notes |

| 92% | >99:1 | Standard for high fidelity. | |

| 85% | 95:5 | Slight isomerization observed. | |

| 78% | 88:12 | Steric bulk can induce isomerization. | |

| 95% | >99:1 | Excellent for hindered substrates. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insolubility of Trifluoroborate | Increase water content in solvent ratio (up to 4:1 THF:H2O) or switch to MeOH/H2O. |

| E/Z Isomerization | Extended reaction times | Stop reaction immediately upon consumption of starting material. Prolonged heating promotes thermodynamic equilibration to the Z-isomer (if Z is more stable) or general scrambling. |

| Protodeboronation | Unstable substrate | Use a milder base ( |

References

-

Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides Source: Journal of Organic Chemistry (2005) URL:[Link]

-

Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones Source: Organic Letters (2002) URL:[5][Link]

-

Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis Source: Chemical Reviews (2008) URL:[2][Link]

-

Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates Source: Organic Letters (2009) URL:[6][Link]

-

Preparation of Potassium trans-Styryltrifluoroborate Source: Organic Syntheses (2012) URL:[Link]

Sources

- 1. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereoselective Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates with alkenyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereoselective Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 5. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Suzuki-Miyaura coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Executive Summary

This technical guide details the protocol for the palladium-catalyzed cross-coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate (CAS: 444343-55-3) with aryl/heteroaryl halides. Unlike traditional vinyl boronic acids, which are prone to polymerization and rapid protodeboronation, this organotrifluoroborate salt offers indefinite shelf stability and precise stoichiometry.

The success of this reaction relies on a "slow-release" mechanism where the active boronic acid species is generated in situ via hydrolysis. This guide addresses the specific solubility and hydrolytic requirements necessary to maintain high stereoretention (>98% E-isomer) and yield.

Reagent Profile & Causality

Target Reagent: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Formula: C

Why This Reagent? (The "Molander Salt" Advantage)

-

Stoichiometric Precision: Unlike boronic acids, which often exist as anhydrides (trimers) of variable molecular weight, this salt is a monomer. This allows for exact molar equivalents, reducing waste in GMP settings.

-

Stereochemical Integrity: The E-geometry (trans) is pre-installed. The bulky cyclohexyl group provides steric protection, but also demands a catalyst system capable of overcoming steric hindrance during transmetallation.

-

Atom Economy: The trifluoroborate moiety is atom-economical compared to pinacol esters and does not require the removal of pinacol byproducts during purification.

Mechanistic Insight: The Hydrolysis Paradox

Researchers often fail this reaction by treating the trifluoroborate exactly like a boronic ester. The trifluoroborate anion [R-BF

For the reaction to proceed, the equilibrium must be shifted toward the boronic acid species (2) via hydrolysis. This requires:

-

Water: An essential reactant, not just a solvent.

-

Base: Scavenges the HF produced, driving the equilibrium forward (Le Chatelier’s principle).

The "Slow-Release" Strategy: If hydrolysis is too fast, the free vinyl boronic acid may undergo protodeboronation or homocoupling.[1][2] If too slow, the catalyst deactivates. The protocol below balances this rate using a biphasic alcohol/water system.

Figure 1: The activation pathway. The R-BF3K salt must hydrolyze to the boronic acid to enter the catalytic cycle. This step is gated by the presence of water and base.[3]

Optimization Parameters

The following matrix summarizes the impact of reaction variables specifically for alkenyl trifluoroborates.

| Parameter | Recommended Condition | Scientific Rationale |

| Solvent | n-PrOH / H | Alcohol solubilizes the organic halide; water solubilizes the BF |

| Base | Cs | Cs |

| Catalyst | PdCl | The bidentate dppf ligand prevents Pd precipitation and has a large bite angle, facilitating the coupling of the bulky cyclohexylvinyl group. |

| Atmosphere | Argon / Nitrogen | Oxygen promotes oxidative homocoupling of the in situ generated boronic acid. |

Standard Operating Protocol (SOP)

Reaction Scale: 1.0 mmol (Representative)

Substrate: 4-Bromoacetophenone (Electrophile) + K-(E)-(2-cyclohexylvinyl)BF

Materials Preparation

-

Reagent A: Potassium (E)-(2-cyclohexylvinyl)trifluoroborate (237 mg, 1.10 mmol, 1.1 equiv).

-

Reagent B: Aryl Bromide (1.00 mmol, 1.0 equiv).

-

Catalyst: PdCl

(dppf)[4][5]·CH -

Base: Cs

CO -

Solvent: THF:H

O (10:1 ratio) [Note: Use degassed solvents].

Step-by-Step Methodology

-

Vessel Charging:

-

To a 10 mL microwave vial or round-bottom flask equipped with a stir bar, add Reagent A , Reagent B , Base , and Catalyst .

-

Critical: Add solids first. Do not add solvent yet.

-

-

Inerting:

-

Seal the vessel with a septum/cap.

-

Evacuate under high vacuum and backfill with Argon (repeat 3x). This prevents Pd oxidation and homocoupling.

-

-

Solvation:

-

Via syringe, add the THF (4.5 mL) and Water (0.5 mL).

-

Why this ratio? The high THF content dissolves the lipophilic cyclohexyl species, while the water activates the BF

K salt.

-

-

Reaction:

-

Heat the mixture to reflux (approx. 75-80 °C) or 100 °C if using a microwave reactor.

-

Stir vigorously. The biphasic nature (if salts are insoluble) requires high shear mixing.

-

Time: 4–12 hours (Thermal) or 30 mins (Microwave).

-

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO

, filter, and concentrate.

-

-

Purification:

-

Flash chromatography (Silica gel). The cyclohexyl group is non-polar; expect the product to elute in low-polarity fractions (e.g., Hexanes/EtOAc).

-

Workflow Visualization

Figure 2: Operational workflow for the coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate.

Troubleshooting & FAQ

Q: My reaction shows 0% conversion, and the starting material remains.

-

Cause: Lack of hydrolysis.

-

Solution: Ensure you added water.[4] Anhydrous conditions will not work with trifluoroborates. Increase water ratio to 3:1 or switch to MeOH/H

O.

Q: I see the homocoupled diene (dicyclohexylbutadiene).

-

Cause: Oxygen ingress or hydrolysis rate too fast relative to transmetallation.

-

Solution: Degas solvents more thoroughly (sparge with Ar for 15 mins). Switch base to Et

N to slow down hydrolysis.

Q: Can I use aryl chlorides?

-

Insight: Aryl chlorides are sluggish with standard PdCl

(dppf). -

Modification: Switch to a Buchwald precatalyst (e.g., XPhos Pd G3) or add catalytic NaI to generate the aryl iodide in situ.

References

-

Seminal Methodology (Alkenyl Trifluoroborates): Molander, G. A.; Bernardi, C. R.[3] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry2002 , 67, 8424–8429.[3][6] [Link]

-

Mechanistic Study (Hydrolysis): Lennox, A. J. J.; Lloyd-Jones, G. C.[7] "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling." Journal of the American Chemical Society2012 , 134, 7431–7441. [Link]

-

Scope Expansion (Substituted Vinyls): Molander, G. A.; Brown, A. R.[3][6] "Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles." Journal of Organic Chemistry2006 , 71, 9681–9686.[3][6][8] [Link]

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 4. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 8. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to the Hydrolysis of Potassium Organotrifluoroborates to Boronic Acids

Introduction: The Pivotal Role of Boronic Acids and the Utility of Their Trifluoroborate Precursors

Boronic acids are indispensable building blocks in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to various other transformations and they are increasingly prominent in medicinal chemistry and drug development.[2] However, the inherent instability of many boronic acids—their propensity for dehydration to form boroxines and susceptibility to degradation—presents significant challenges for their synthesis, purification, and storage.[3]

Potassium organotrifluoroborates (R-BF3K) have emerged as highly valuable, crystalline, and bench-stable surrogates for boronic acids.[1][3] These salts are generally stable to air and moisture, allowing for their long-term storage and facile handling.[1] The controlled release of the corresponding boronic acid from the trifluoroborate salt in situ is a critical step for their application in cross-coupling and other reactions. Understanding and controlling the conditions of this hydrolysis is paramount for reaction optimization, minimizing side reactions, and achieving reproducible results.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the reaction conditions for the hydrolysis of potassium organotrifluoroborates, focusing on the underlying mechanisms and practical laboratory protocols.

The Mechanism of Hydrolysis: A Tale of Two Pathways

The conversion of a potassium organotrifluoroborate to a boronic acid is not a simple, single-step process. Extensive mechanistic studies have revealed that the hydrolysis is a complex equilibrium-driven process that can proceed through two primary, competing pathways. The operative mechanism is highly dependent on the nature of the organic substituent (R) attached to the boron atom.[4][5][6][7][8][9][10]

The overall transformation can be represented as follows:

R-BF₃K + 2H₂O ⇌ R-B(OH)₂ + KHF₂ + HF

The sequestration of fluoride ions by a base or a fluorophilic surface (like glass) is what ultimately drives the reaction to completion.[11]

Pathway I: Acid-Catalyzed Hydrolysis

For many aryl, benzyl, and furyl trifluoroborates, the hydrolysis proceeds efficiently via an acid-catalyzed pathway.[4][5][6][10] This presents an "acid-base paradox" where nominally basic reaction conditions, often used in Suzuki-Miyaura couplings, facilitate an acid-catalyzed hydrolysis. This is due to phase-splitting of the common THF/water solvent system by the inorganic base (e.g., Cs₂CO₃), which can lead to a lower pH in the bulk organic phase where the hydrolysis occurs.[5][9] The reaction vessel's material (glass acting as a Lewis acid), shape, and the stirring rate can significantly influence the local pH and thus the reaction rate.[7]

Pathway II: Direct Dissociation

In contrast, organotrifluoroborates with alkyl, cycloalkyl, electron-rich aryl, and alkenyl substituents tend to undergo hydrolysis via a direct, uncatalyzed dissociation of a fluoride ion.[4][6][11] This pathway is generally much faster and leads to a rapid release of the boronic acid.

The following diagram illustrates the key steps in the hydrolysis of potassium organotrifluoroborates.

Caption: General hydrolysis pathways for R-BF3K.

Classification of Potassium Organotrifluoroborates Based on Hydrolysis Rates

The significant variance in hydrolysis rates based on the organic substituent allows for a practical classification of R-BF₃K reagents. This classification is crucial for designing experiments, particularly for Suzuki-Miyaura couplings where a "slow release" of the boronic acid is often desirable to minimize side reactions like protodeboronation and oxidative homocoupling.[4][5][6][7][8][9]

| Class | Substituent Type (R) | Typical Half-life (t₀.₅) | Predominant Mechanism | Implications for Synthesis |

| I | Alkyl, cycloalkyl, electron-rich aryl, alkenyl | ≤ 1 hour | Direct Dissociation | Rapid release of boronic acid. May not be suitable for "slow release" strategies.[4][11] |

| II | Simple aryl, benzyl, furyl | 1 - 24 hours | Acid-Catalyzed | Amenable to controlled, slow release of boronic acid under basic conditions.[4][6][11] |

| III | Alkynyl, electron-poor aryl | > 24 hours | Very Slow Hydrolysis | Extremely slow release. In some cases, direct transmetalation from the trifluoroborate may occur in cross-coupling reactions.[4][6] |

Protocols for the Hydrolysis of Potassium Organotrifluoroborates

The choice of hydrolysis protocol depends on the desired outcome: isolation of the pure boronic acid or its in situ generation for a subsequent reaction.

Protocol 1: General Hydrolysis for Boronic Acid Isolation using Silica Gel

This mild and efficient method is suitable for a broad range of aryl, heteroaryl, alkenyl, and alkyltrifluoroborates and is particularly useful for the preparation and isolation of boronic acids.[2]

Materials:

-

Potassium organotrifluoroborate

-

Silica gel (standard column chromatography grade)

-

Water (deionized)

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a round-bottom flask, add the potassium organotrifluoroborate (1.0 equiv).

-

Add silica gel (1.0 equiv by weight) and water to achieve a substrate concentration of approximately 0.33 M.[2]

-

Stir the suspension at room temperature. The reaction progress can be monitored by TLC or ¹¹B NMR spectroscopy.

-

Reaction times can vary from 1 hour for electron-rich aryltrifluoroborates to 24 hours for electron-poor substrates.[2]

-

Upon completion, add ethyl acetate to the reaction mixture and stir for 10 minutes.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude boronic acid.

-

The crude boronic acid can be purified by recrystallization or chromatography, though in many cases it is obtained in high purity.

Protocol 2: In Situ Generation of Boronic Acid for Suzuki-Miyaura Coupling

This protocol is representative of conditions commonly employed for the in situ hydrolysis of R-BF₃K in the context of a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Potassium organotrifluoroborate (1.0 equiv)

-

Aryl halide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (e.g., SPhos, XPhos, 4-10 mol%)

-

Base (e.g., Cs₂CO₃, 3.0 equiv)

-

Solvent system (e.g., THF/water, 10:1 v/v)

Procedure:

-

To a reaction vessel (PTFE is recommended to minimize variability from glass etching), add the potassium organotrifluoroborate, aryl halide, palladium catalyst, ligand, and base.[4]

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 55 °C) and stir vigorously.[4][5][6][7][8][9]

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS, LC-MS).

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

The following workflow diagram illustrates the decision-making process for selecting a hydrolysis strategy.

Caption: Decision workflow for R-BF3K hydrolysis.

Troubleshooting and Key Considerations

-

Reaction Vessel: For reproducible results, especially with Class II trifluoroborates, using PTFE vessels is recommended to eliminate the catalytic effect of glass.[4][11] If using glassware, be aware that reaction rates may vary between batches and vessel shapes.

-

Stirring Rate: In biphasic systems, the stirring rate can significantly impact the hydrolysis rate by affecting phase mixing. Consistent and efficient stirring is crucial.

-

Protodeboronation: Electron-poor and some heteroaryl boronic acids can be susceptible to protodeboronation, especially at elevated temperatures.[2] If this is observed, lowering the reaction temperature or reaction time may be necessary.

-

"Slow Release" Strategy: For sensitive substrates, the "slow release" of boronic acid from a Class II trifluoroborate is advantageous. However, if the subsequent cross-coupling is slow, even a slow release can lead to the accumulation and potential degradation of the boronic acid.[4][5][6][7][8][9]

Conclusion

Potassium organotrifluoroborates are robust and versatile precursors to boronic acids. A thorough understanding of the factors governing their hydrolysis is essential for their effective use in organic synthesis. By considering the nature of the organic substituent and carefully controlling the reaction conditions—including the choice of solvent, base, and reaction vessel—researchers can achieve controlled and reproducible generation of boronic acids, thereby unlocking the full synthetic potential of these valuable reagents.

References

-

Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. PubMed. [Link]

-

Lloyd-Jones, G. C., Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., & Murray, P. M. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Semantic Scholar. [Link]

-

Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Presentation Summary. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC. [Link]

-

Darses, S., & Genet, J.-P. (2011). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 88, 10. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

Application Note: Stereospecific Synthesis of Conjugated Dienes using Molander Salts

Executive Summary

The synthesis of conjugated dienes with precise stereocontrol is a cornerstone challenge in the development of pharmaceuticals (e.g., polyene macrolides) and functional materials. Traditional methods, such as the Stille coupling, suffer from toxicity issues (organostannanes), while standard Suzuki-Miyaura couplings using boronic acids often face issues with protodeboronation and instability.

This guide details the protocol for utilizing Molander Salts (Potassium Organotrifluoroborates) to synthesize conjugated dienes. These air-stable, crystalline reagents serve as "slow-release" reservoirs for boronic acids, enabling highly stereospecific (

Scientific Background & Mechanistic Insight

The "Slow-Release" Advantage

Unlike boronic acids, which exist in equilibrium with anhydrides (boroxines) and are prone to oxidative degradation, potassium organotrifluoroborates (

In the biphasic reaction media described below, the equilibrium constant favors the stable salt. However, the irreversible transmetallation step siphons off the small concentration of active boronic acid, driving the reaction forward. This "slow release" mechanism maintains a low instantaneous concentration of the active boron species, significantly suppressing side reactions like homocoupling.

Mechanism of Action

The pathway follows a modified Suzuki-Miyaura catalytic cycle. The critical deviation is the pre-equilibrium hydrolysis step.

Figure 1: Mechanistic pathway highlighting the hydrolysis-controlled entry into the catalytic cycle.

General Considerations & Optimization

Success depends on balancing the hydrolysis rate with the catalytic turnover. The following variables are critical:

Catalyst Selection[1]

-

PdCl₂(dppf)[1][2][3][4][5][6]·CH₂Cl₂: The "workhorse" catalyst. The large bite angle of the dppf ligand facilitates the reductive elimination of the bulky diene product.

-

Pd(OAc)₂ / RuPhos: Recommended for sterically encumbered substrates (e.g., trisubstituted alkenes).

Base and Solvent Effects

The base serves two roles: it facilitates the hydrolysis of the

| Variable | Recommendation | Rationale |

| Base | Cs₂CO₃ (Cesium Carbonate) | The large Cesium cation aids in solubility and reactivity in biphasic systems. Superior to K₂CO₃ for diene synthesis. |

| Solvent | THF/H₂O (10:1) or PhMe/H₂O | Water is mandatory for the hydrolysis of the trifluoroborate. Anhydrous conditions will result in 0% conversion. |

| Atmosphere | Argon or Nitrogen | Oxygen promotes homocoupling of the boron species (Glaser-type coupling) and deactivates the Pd(0) catalyst. |

Standard Protocol: Synthesis of (E,E)-1,4-Diaryl-1,3-butadienes

Objective: Cross-coupling of Potassium (E)-Styryltrifluoroborate with (E)-

Materials Required

-

Potassium (E)-styryltrifluoroborate (1.05 equiv)

-

(E)-

-Bromostyrene (1.0 equiv) -

Tetrahydrofuran (THF) (HPLC Grade)

-

Deionized Water

-

Schlenk tube or sealed pressure vial

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Oven-dry a 10 mL Schlenk tube equipped with a magnetic stir bar.

-

Cool under a stream of Argon.

-

-

Reagent Addition (Solids):

-

Solvent & Liquid Reagent Addition:

-

Seal the tube with a rubber septum.

-

Evacuate and backfill with Argon three times (Cycle 1).

-

Add THF (5 mL) and H₂O (0.5 mL) via syringe.

-

Add (E)-

-Bromostyrene (128 µL, 1.0 mmol) via microliter syringe.

-

-

Degassing (Critical Step):

-

Ideally, sparge the mixture with Argon for 5–10 minutes. Alternatively, perform three freeze-pump-thaw cycles.

-

Why? Oxygen is the primary cause of catalyst death and homocoupling byproducts.

-

-

Reaction:

-

Replace the septum with a Teflon-lined screw cap (if using a pressure vial) or keep under positive Argon pressure.

-

Heat the mixture to reflux (approx. 75-80°C) with vigorous stirring for 4–12 hours.

-

Monitoring: Check reaction progress via TLC or LC-MS. The disappearance of the bromide is the best indicator.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with water (10 mL) and extract with Et₂O or EtOAc (3 x 10 mL).

-

Wash combined organics with Brine, dry over MgSO₄, and concentrate

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc).

-

Stereochemical Integrity & Scope

A major advantage of this protocol is the retention of double-bond geometry. The reaction is stereospecific, meaning the geometry of the starting materials dictates the geometry of the product.

Stereochemical Matrix

| Alkenyl Salt Geometry | Alkenyl Halide Geometry | Product Geometry | Expected Yield |

| (E)-Salt | (E)-Bromide | (E,E)-Diene | 85-95% |

| (Z)-Salt | (E)-Bromide | (Z,E)-Diene | 75-85% |

| (E)-Salt | (Z)-Bromide | (E,Z)-Diene | 80-90% |

| (Z)-Salt | (Z)-Bromide | (Z,Z)-Diene | 60-75%* |

*Note: (Z,Z) couplings are sterically more demanding and may require higher catalyst loading (5 mol%) or longer reaction times.

Workflow Decision Tree

Figure 2: Decision tree for selecting reaction conditions based on substrate complexity.

References

-

Molander, G. A., & Bernardi, C. R. (2002).[6][8] Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 67(24), 8424–8429.

-

Molander, G. A., & Felix, L. A. (2005).[9] Stereoselective Synthesis of Conjugated Dienes using Potassium Alkenyltrifluoroborates. Journal of Organic Chemistry, 70(10), 3950–3956.

-

Molander, G. A., & Ellis, N. (2007).[10][11] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[2][11] Accounts of Chemical Research, 40(4), 275–286.[11]

-

Molander, G. A., & Yokoyama, Y. (2006).[9][12] One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling.[2][12] Journal of Organic Chemistry, 71(6), 2493–2498.[12]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]

- 4. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 9. 1,3-Diene synthesis by or C-C coupling [organic-chemistry.org]

- 10. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-Pot Synthesis of Trisubstituted Conjugated Dienes via Sequential Suzuki-Miyaura Cross-Coupling with Alkenyl- and Alkyltrifluoroborates [organic-chemistry.org]

Application Notes and Protocols for Catalyst Selection in the Suzuki-Miyaura Coupling of Potassium (E)-(2-cyclohexylvinyl)trifluoroborate

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Within the diverse array of organoboron reagents, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally valuable coupling partners.[2] These air- and moisture-stable crystalline solids offer significant advantages over their boronic acid counterparts, including enhanced stability, ease of handling, and precise stoichiometric control due to their monomeric nature.[3] This guide focuses on the catalyst selection for a specific, yet representative, substrate: potassium (E)-(2-cyclohexylvinyl)trifluoroborate. The insights provided herein are designed to empower researchers, scientists, and drug development professionals to rationally select catalytic systems for this and related vinyltrifluoroborate coupling reactions.

Potassium (E)-(2-cyclohexylvinyl)trifluoroborate serves as a valuable building block for introducing the cyclohexylvinyl moiety, a common structural motif in pharmaceuticals and advanced materials. The success of its coupling with various aryl or heteroaryl electrophiles is critically dependent on the judicious selection of the catalyst, ligand, base, and solvent system.

The Mechanistic Underpinning: A "Slow-Release" Strategy

A key aspect of using potassium organotrifluoroborates is their role as a "protected" form of boronic acids.[3][4] The tetracoordinated boron center is not sufficiently nucleophilic for direct transmetalation. Instead, the R-BF₃K salt undergoes a crucial hydrolysis step in situ to generate the corresponding boronic acid (RB(OH)₂), which is the catalytically active species.[3][5]

This "slow-release" mechanism is advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[4][5] The rate of this hydrolysis must be carefully balanced with the rate of the catalytic turnover to ensure an efficient and high-yielding transformation.[5]

Below is a diagram illustrating the key steps in the catalytic cycle, beginning with the necessary hydrolysis of the trifluoroborate salt.

Caption: The Suzuki-Miyaura cycle for organotrifluoroborates.

Catalyst Selection: Palladium and Nickel Systems

The choice of the metallic catalyst and its associated ligands is paramount for achieving high yields and selectivity. While palladium has been the traditional workhorse, nickel catalysts are gaining traction as a cost-effective and highly reactive alternative.[6][7]

Palladium-Based Catalysts: Versatility and Optimization

Palladium catalysts are widely used due to their broad functional group tolerance and well-understood reactivity.[1] For the coupling of vinyltrifluoroborates, several systems have proven effective.

-

Simple Palladium Salts with Phosphine Ligands: A common and cost-effective approach involves using a simple palladium(II) salt, such as PdCl₂ or Pd(OAc)₂, in combination with a phosphine ligand.[8][9] Triphenylphosphine (PPh₃) is a standard choice that provides good results for many substrates.[10][11] The active Pd(0) species is formed in situ.

-

Palladium Precatalysts with Biarylphosphine Ligands: For more challenging electrophiles (e.g., aryl chlorides) or sterically hindered coupling partners, more sophisticated ligands are required.[6][12] Sterically bulky and electron-rich biarylphosphine ligands, such as XPhos and S-Phos, have revolutionized the field.[12][13] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which facilitates the rate-limiting oxidative addition step.[12] Using a precatalyst, where the ligand is already complexed to the palladium center, can lead to faster reaction times and higher yields, especially for unstable boronic acids.[14]

-

Chelating Diphosphine Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are also effective, particularly in catalysts like PdCl₂(dppf).[15] This catalyst has shown good performance in the coupling of various potassium alkenyltrifluoroborates.[15]

Nickel-Based Catalysts: An Emerging Frontier

Nickel catalysts offer a compelling alternative to palladium due to nickel's lower cost and earth abundance.[7] They have shown remarkable efficacy in coupling challenging electrophiles, including aryl chlorides and other traditionally less reactive partners.[7][16]

-

Advantages: Nickel catalysts can often operate under milder conditions and can activate a broader range of electrophiles compared to some palladium systems.[7]

-

Challenges: A significant consideration is the higher sensitivity of some Ni(0) species to air and moisture, often necessitating more stringent inert atmosphere techniques.[17]

-

Common Systems: Typical nickel precatalysts include NiCl₂(PPh₃)₂ or NiCl₂(dme), often used with ligands like triphenylphosphine or N-heterocyclic carbenes (NHCs).[16][18]

Comparative Data for Catalyst System Selection

The following table summarizes recommended catalyst systems for the coupling of potassium (E)-(2-cyclohexylvinyl)trifluoroborate with various aryl electrophiles, based on established protocols for similar vinyltrifluoroborates.

| Catalyst Precursor | Ligand | Electrophile Scope | Base | Solvent System | Typical Loading (mol%) | Key Advantages |

| PdCl₂ | PPh₃ | Aryl Iodides, Bromides | Cs₂CO₃ | THF / H₂O | 2% Pd, 6% PPh₃ | Cost-effective, good for reactive electrophiles.[9][10] |

| Pd(OAc)₂ | PPh₃ | Aryl Iodides, Bromides | Cs₂CO₃ | THF / H₂O | 2% Pd, 6% PPh₃ | Similar to PdCl₂ system, readily available.[9] |

| PdCl₂(dppf)·CH₂Cl₂ | dppf | Aryl Iodides, Bromides, Triflates | t-BuNH₂ | i-PrOH / H₂O | 2% | Effective for a range of alkenyltrifluoroborates.[15] |

| Pd₂(dba)₃ | XPhos | Aryl Chlorides, Bromides, Triflates | K₃PO₄ | Toluene or THF | 1-2% Pd, 2-4% Ligand | High reactivity for challenging electrophiles.[12] |

| NiCl₂(PPh₃)₂ | None Added | Aryl Bromides, Iodides | K₃PO₄ | Toluene | 5-10% | Lower cost, effective for aryl halides.[18] |

The Critical Role of Base and Solvent

Base Selection: The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to facilitate the transmetalation step by forming a borate species (e.g., [RB(OH)₃]⁻), which is more nucleophilic than the neutral boronic acid.[2][19] For the coupling of vinyltrifluoroborates, cesium carbonate (Cs₂CO₃) has proven to be highly effective, often providing superior results compared to other bases like K₂CO₃.[9] Tripotassium phosphate (K₃PO₄) is another strong base commonly employed, especially with sterically hindered substrates or less reactive electrophiles.[14]

Solvent System: The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the initial hydrolysis of the trifluoroborate salt. A protic co-solvent is essential. For the coupling of potassium vinyltrifluoroborate, a mixture of an organic solvent and water, typically THF/H₂O (e.g., in a 9:1 ratio), has been identified as optimal.[9][10] Other alcohol-water mixtures, such as isopropanol/water, have also been successfully used.[15]

Experimental Protocols

The following protocols are provided as a starting point for optimization. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.

Protocol 1: General Procedure using PdCl₂/PPh₃ for Aryl Bromides

This protocol is adapted from established methods for potassium vinyltrifluoroborate.[9][10]

Workflow Diagram:

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Step-by-Step Method:

-

Reagent Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), potassium (E)-(2-cyclohexylvinyl)trifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add palladium(II) chloride (PdCl₂) (0.02 mmol, 2 mol %) and triphenylphosphine (PPh₃) (0.06 mmol, 6 mol %).

-

Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert atmosphere (nitrogen or argon) three times.

-

Solvent Addition: Add degassed THF (9 mL) and degassed deionized water (1 mL) via syringe.

-

Reaction: Place the vessel in a preheated oil bath at 80 °C and stir vigorously for the required time (typically 4-12 hours).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Procedure for Aryl Chlorides using a Biarylphosphine Ligand

This protocol is based on advanced systems developed for less reactive electrophiles.[13]

-

Reagent Setup: In a glovebox, add the aryl chloride (1.0 mmol, 1.0 equiv), potassium (E)-(2-cyclohexylvinyl)trifluoroborate (1.5 mmol, 1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv) to a reaction vial.

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol % Pd) and XPhos (0.025 mmol, 2.5 mol %).

-

Solvent Addition: Add 3 mL of anhydrous, degassed toluene.

-

Reaction: Seal the vial and remove it from the glovebox. Heat the mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.

-

Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Conclusion

The selection of an appropriate catalyst system is a critical determinant for the success of the Suzuki-Miyaura coupling of potassium (E)-(2-cyclohexylvinyl)trifluoroborate. For routine couplings with aryl bromides and iodides, a simple system of PdCl₂ with PPh₃ offers a robust and economical solution. For more challenging substrates, such as aryl chlorides, the use of advanced biarylphosphine ligands like XPhos is essential to achieve high yields. The emergence of nickel catalysis provides a promising, cost-effective alternative that warrants consideration, particularly for large-scale applications. By understanding the underlying mechanism and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively troubleshoot and optimize this powerful synthetic transformation.

References

-

Organotrifluoroborate Salts. (2015, November 2). Chem-Station Int. Ed.[Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol.[Link]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

-

Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. ResearchGate.[Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC.[Link]

-

Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.[Link]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

-

Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2004). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 6(16), 2623–2626. [Link]

-

Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.[Link]

-

Nickel Catalyzed Suzuki-Miyaura Cross Coupling. (n.d.). University of Rochester.[Link]

-

Valente, C., et al. (2012). Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions. Chemistry – A European Journal, 18(29), 8945-8956. [Link]

-

Nickel-catalyzed Suzuki-Miyaura coupling that actually worked for you. (2025, October 10). Reddit.[Link]

-

Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298. [Link]

-

Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. PubMed.[Link]

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.co.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organotrifluoroborate Salts | Chem-Station Int. Ed. [en.chem-station.com]

- 4. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 16. Efficient Nickel Precatalysts for Suzuki‐Miyaura Cross‐Coupling of Aryl Chlorides and Arylboronic Acids Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

- 18. groups.chem.cmu.edu [groups.chem.cmu.edu]

- 19. researchgate.net [researchgate.net]

Application Note: High-Fidelity Synthesis of Potassium Alkenyl Trifluoroborates

Executive Summary

Potassium alkenyl trifluoroborates (

This guide details the One-Pot Hydroboration–Fluorination Protocol , a streamlined workflow that converts terminal alkynes directly to potassium (E)-alkenyl trifluoroborates without isolating the intermediate boronate ester. By eliminating intermediate purification, this method enhances yield, reduces solvent waste, and minimizes handling of sensitive organometallics.

Strategic Analysis: Reagent Selection

The success of this protocol hinges on the selection of the hydroborating agent. While multiple pathways exist, the Pinacolborane (HBPin) route catalyzed by Rhodium is selected here as the "Gold Standard" for pharmaceutical applications due to its superior functional group tolerance compared to Catecholborane or

Comparative Reagent Matrix

| Feature | Pinacolborane (HBPin) | Catecholborane (HBCat) | Dibromoborane ( |

| Stability | High (Easy to handle) | Moderate (Moisture sensitive) | Low (Pyrophoric/Fuming) |

| Selectivity | Excellent (with Rh catalyst) | Good | High |

| Atom Economy | Moderate | High | Low (High waste) |

| Workup | Requires aggressive washing | Hydrolyzes easily | Hydrolyzes violently |

| Recommendation | Primary Choice (High Value) | Secondary (Cost Sensitive) | Specialized Use Only |

Mechanistic Pathway

Understanding the transformation is critical for troubleshooting. The reaction proceeds in two distinct phases within the same vessel:

-

Syn-Hydroboration: The Rhodium catalyst directs the syn-addition of the B-H bond across the alkyne, establishing the (E)-stereochemistry.

-

Ligand Exchange & Precipitation: The addition of aqueous potassium bifluoride (

) drives the equilibrium toward the trifluoroborate salt. The thermodynamic driving force is the formation of the incredibly strong B-F bond (approx. 180 kcal/mol) and the insolubility of the resulting salt in non-polar organic solvents.

Figure 1: Mechanistic flow from alkyne to trifluoroborate salt via Rh-catalyzed hydroboration.[1]

Standard Operating Procedure (SOP)

Target: Synthesis of Potassium (E)-2-phenylethenyltrifluoroborate (from Phenylacetylene). Scale: 5.0 mmol.

Materials & Equipment

-

Reagents:

-

Phenylacetylene (1.0 equiv, 5.0 mmol, 511 mg)

-

Pinacolborane (1.2 equiv, 6.0 mmol, 870 µL)

-

Wilkinson’s Catalyst [

] (1-3 mol%) -

Potassium Bifluoride (

) (4.5 equiv, 22.5 mmol) -

Solvents: Dry THF (reaction), Methanol (workup), Acetone (purification), Diethyl Ether (precipitation).

-

-

Equipment:

-

Schlenk flask or dry round-bottom flask with septum.

-

Nitrogen/Argon balloon.

-

Plastic (Nalgene) spatula and funnel (Glass etching risk).

-

Step-by-Step Protocol

Phase 1: Hydroboration (Inert Atmosphere)

-

Setup: Flame-dry a 50 mL round-bottom flask containing a magnetic stir bar. Cool under a stream of nitrogen.

-

Charging: Add Wilkinson’s Catalyst (46 mg, 1 mol%) and seal with a septum. Purge with nitrogen.

-

Solvent: Add anhydrous THF (10 mL) via syringe. Stir until the catalyst is suspended/dissolved.

-

Substrate Addition: Add Phenylacetylene (511 mg, 5.0 mmol) via syringe.

-

Reagent Addition: Add Pinacolborane (870 µL, 6.0 mmol) dropwise over 5 minutes.

-

Observation: The solution may darken or change color (often to a deep red/brown) as the catalytic cycle engages.

-

-

Reaction: Stir at room temperature for 4–12 hours.

-

QC Check: Monitor by TLC or GC-MS. The alkyne peak should disappear. The intermediate boronate ester is stable and visible.

-

Phase 2: Fluorination (Open Air)[2]

-

Quench Preparation: Prepare a saturated aqueous solution of

(4.5M). Dissolve ~1.76 g of-

Safety Note:

is corrosive.[2] Avoid contact with skin.

-

-

Addition: Remove the septum. Dilute the reaction mixture with Methanol (5 mL).

-

Salt Formation: Add the aqueous

solution dropwise to the stirring reaction mixture.-

Observation: A thick white precipitate (the product + inorganic salts) will form immediately.

-

-

Digestion: Stir vigorously at room temperature for 3 hours. This ensures complete displacement of the pinacol ligand.

Phase 3: Purification (The "Acetone Extraction")

-

Concentration: Remove volatiles (THF, MeOH, Water) using a rotary evaporator. You will be left with a dry, white/off-white solid residue.

-

Critical Step: Ensure the solid is dry. Residual water interferes with the acetone extraction.

-

-

Extraction: Add Acetone (20 mL) to the solid residue. Sonicate or stir vigorously for 10 minutes.

-

Logic: Potassium alkenyl trifluoroborates are soluble in acetone; inorganic salts (

,

-

-

Filtration: Filter the suspension through a sintered glass funnel or Celite pad. Collect the filtrate (contains product). Discard the solid filter cake.

-

Precipitation: Concentrate the acetone filtrate to a minimum volume (approx. 3-5 mL).

-

Crystallization: Slowly add Diethyl Ether (20-30 mL) to the acetone concentrate while stirring. The product will precipitate as a fluffy white solid.

-

Isolation: Filter the white solid, wash with cold ether, and dry under high vacuum.

Experimental Workflow Visualization

Figure 2: Operational workflow for the One-Pot synthesis.

Expert Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete Hydroboration | Increase catalyst load to 3 mol% or gently heat (40°C). Ensure reagents are dry. |

| Sticky Solid | Residual Pinacol | Pinacol is difficult to remove. Increase the number of Ether washes or recrystallize from Acetonitrile. |

| Glass Etching | HF generation | |

| Insoluble Product | Wrong Solvent | Ensure you use Acetone for extraction. Acetonitrile is a good alternative. Do NOT use Ether for extraction (product is insoluble). |

| Oily Product | Water contamination | The product is a salt and can be hygroscopic. Dry thoroughly under high vacuum (P < 0.1 mbar) for 12h. |

Note on Stability

Potassium alkenyl trifluoroborates are indefinitely stable at room temperature.[3] However, they can slowly hydrolyze to boronic acids if stored in solution (water/organic mixtures) for prolonged periods. Store as solids.

References

-

Molander, G. A., & Bernhardt, J. T. (2002). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates.[1][3] Journal of Organic Chemistry.[4]

-

Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews.[5][6]

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research.[6]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Suzuki cross-coupling reactions of potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach [organic-chemistry.org]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. reddit.com [reddit.com]

High-Efficiency Synthesis of Allylic Alcohols via Rhodium-Catalyzed Addition of Alkenyl Trifluoroborates to Aldehydes

Topic: Rhodium-Catalyzed Addition of Alkenyl Trifluoroborates to Aldehydes Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The nucleophilic addition of organometallic reagents to carbonyl compounds is a cornerstone of organic synthesis. While Grignard and organolithium reagents are traditional choices, their high reactivity and basicity limit functional group tolerance. The Rhodium-catalyzed 1,2-addition of potassium alkenyl trifluoroborates to aldehydes represents a superior alternative for synthesizing allylic alcohols.

This protocol offers three distinct advantages over traditional boronic acid couplings (Miyaura addition):

-

Reagent Stability: Potassium trifluoroborates are air- and moisture-stable solids, avoiding the trimerization (boroxine formation) common with boronic acids.

-

Operational Simplicity: The reaction proceeds in aqueous media without the need for exogenous base, preserving base-sensitive functional groups.

-

Atom Economy: The "slow-release" mechanism of the active boronic species minimizes protodeboronation side pathways.

Mechanistic Principles & Pathway Visualization[1]

The "Slow-Release" Hypothesis

Unlike boronic acids, trifluoroborates are not directly transmetallated in most Rh(I) cycles. They exist in an equilibrium with the corresponding boronic acid in aqueous media. The trifluoroborate salt acts as a reservoir, slowly releasing the active boronic acid species. This low instantaneous concentration of boronic acid suppresses homocoupling and protodeboronation, channeling the reagent into the desired cross-coupling cycle.

The Catalytic Cycle

The reaction follows a Rh(I)-hydroxo catalytic cycle:

-

Hydrolysis:

hydrolyzes to -

Transmetallation: The active Rh-OH species undergoes transmetallation with

to form an organorhodium intermediate ( -

Carborhodation (Insertion): The nucleophilic organorhodium species adds across the aldehyde carbonyl bond (1,2-insertion), forming a rhodium alkoxide.

-

Hydrolysis/Turnover: The rhodium alkoxide is hydrolyzed by water, releasing the allylic alcohol product and regenerating the active Rh-OH catalyst.

Figure 1: The Rhodium(I)-catalyzed addition cycle illustrating the reservoir effect of the trifluoroborate salt and the hydroxo-rhodium turnover pathway.

Critical Experimental Parameters

Catalyst and Ligand Selection

-

Precursor: Rh(acac)(CO)2 is the preferred precursor due to its stability and efficient generation of the active species in situ.

-